molecular formula C9H18N2O B576850 1-Methyl-5-propylpyrrolidine-2-carboxamide CAS No. 13626-33-0

1-Methyl-5-propylpyrrolidine-2-carboxamide

Cat. No.: B576850
CAS No.: 13626-33-0
M. Wt: 170.256
InChI Key: PKENNFRYLNZLLA-UHFFFAOYSA-N
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Description

1-Methyl-5-propylpyrrolidine-2-carboxamide is a chemical compound belonging to the class of pyrrolidine carboxamides. With a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol , this compound features a pyrrolidine ring, a five-membered nitrogen heterocycle that is a significant structural component in various therapeutic agents . The core pyrrolidine-2-carboxamide structure is recognized as a privileged scaffold in medicinal chemistry, serving as a key building block for the development of biologically active molecules.The pyrrolidine carboxamide scaffold is of high research value. Structural analogues of this compound have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis system of Mycobacterium tuberculosis , making them promising leads for novel antituberculosis agents . Furthermore, closely related (benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives have been extensively studied as highly potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a major target for the treatment of Parkinson's disease . The structural features of this compound, including its stereocenters, make it a valuable intermediate for exploring structure-activity relationships in drug discovery. The propyl and methyl substituents on the pyrrolidine ring are common pharmacophoric features that can be optimized to modulate the compound's lipophilicity, potency, and selectivity for specific biological targets .This product is provided for research use only and is strictly intended for laboratory and in vitro investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis (COA) for specific data on identity, purity, and safety.

Properties

IUPAC Name

1-methyl-5-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-4-7-5-6-8(9(10)12)11(7)2/h7-8H,3-6H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKENNFRYLNZLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(N1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-5-propylpyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with propylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

1-Methyl-5-propylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-Methyl-5-propylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Methyl-5-propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. It may act on enzymes, receptors, or other proteins to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers use various techniques, such as molecular docking and biochemical assays, to elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methyl-5-propylpyrrolidine-2-carboxamide with structurally related compounds from the evidence:

Compound Name Core Structure Substituents Functional Groups Key Properties
1-Methyl-5-propylpyrrolidine-2-carboxamide Pyrrolidine 1-CH₃, 5-C₃H₇ Carboxamide (position 2) Likely moderate lipophilicity; hydrogen bonding via carboxamide
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidinone 1-CH₃, 5-oxo Carboxylic acid (position 3) Higher polarity due to oxo and COOH groups; acidic (pKa ~4-5)
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Pyrrolidinone + Pyrimidine 1-Ph, 5-oxo + pyrimidine-carboxamide Carboxamide, pyrimidine Enhanced π-π stacking (pyrimidine); potential kinase inhibition
2-((2R,5S)-5-Methyl-1-propylpiperazin-2-yl)ethanol hydrochloride Piperazine 1-C₃H₇, 5-CH₃ Ethanol, hydrochloride salt Basic nitrogen; improved solubility in polar solvents

Research Findings and Limitations

  • However, substituent variations (e.g., propyl vs. phenyl) may alter target selectivity .
  • Safety Considerations : The SDS for 1-methyl-5-oxopyrrolidine-3-carboxylic acid () emphasizes handling precautions for carboxylic acids (e.g., corrosion). The carboxamide derivative may pose fewer risks but requires toxicity profiling .
  • Data Gaps : Direct pharmacological or thermodynamic data (e.g., LogP, IC₅₀) for 1-Methyl-5-propylpyrrolidine-2-carboxamide are absent in the provided evidence. Further studies are needed to validate hypotheses derived from structural analogs.

Biological Activity

1-Methyl-5-propylpyrrolidine-2-carboxamide, a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a five-membered nitrogen-containing ring, making it a valuable candidate for various pharmacological applications.

The compound's IUPAC name is 1-methyl-5-propylpyrrolidine-2-carboxamide, with the CAS number 13626-33-0. Its molecular structure allows it to interact with specific biological targets, potentially influencing enzyme activity and receptor interactions. The mechanism of action is still under investigation, but preliminary studies suggest that it may exert effects by modulating pathways involved in inflammation and microbial resistance.

PropertyValue
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
IUPAC Name1-methyl-5-propylpyrrolidine-2-carboxamide
CAS Number13626-33-0

Biological Activity

Research indicates that 1-Methyl-5-propylpyrrolidine-2-carboxamide may possess antimicrobial and anti-inflammatory properties. These activities are critical in the development of new therapeutic agents for treating infections and inflammatory diseases.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to 1-Methyl-5-propylpyrrolidine-2-carboxamide exhibit significant antimicrobial activity. For instance, a study highlighted its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Preliminary findings indicate that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This suggests a possible role in treating conditions such as arthritis or inflammatory bowel disease.

Case Studies

Several case studies have explored the biological effects of pyrrolidine derivatives, including 1-Methyl-5-propylpyrrolidine-2-carboxamide:

  • Case Study on Antimicrobial Efficacy : A recent study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
  • Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in the levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Research Findings

Research findings suggest that the biological activity of 1-Methyl-5-propylpyrrolidine-2-carboxamide can be attributed to its structural characteristics:

  • Structural Activity Relationship (SAR) : Studies indicate that modifications to the pyrrolidine ring or substituents can significantly alter biological activity. For example, replacing the propyl group with an ethyl group resulted in decreased antimicrobial efficacy but increased anti-inflammatory activity.

Table 2: Comparison of Structural Variants

CompoundAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Activity (Cytokine Inhibition %)
1-Methyl-5-propylpyrrolidine-2-carboxamide5070
1-Methyl-5-ethylpyrrolidine-2-carboxamide10085
1-Methylpyrrolidine-2-carboxamide>20060

Q & A

Q. How can researchers optimize the synthesis of 1-Methyl-5-propylpyrrolidine-2-carboxamide?

Methodological Answer:

  • Reaction Conditions : Use ethyl esters or carboxamide precursors (e.g., ethyl piperidine carboxylates) as starting materials. Adjust catalysts (e.g., palladium or acid/base catalysts) and solvents (e.g., DMF or THF) to improve yield. For example, ethyl (S,Z)-5-substituted piperidine carboxylates have been utilized in analogous syntheses under reflux conditions .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization in polar aprotic solvents.
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Trials with varying temperatures (60–120°C) and reaction times (12–48 hrs) are recommended.

Q. What analytical methods are recommended for structural characterization of 1-Methyl-5-propylpyrrolidine-2-carboxamide?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions. Compare chemical shifts with analogous pyrrolidine carboxamides (e.g., δ 2.1–3.5 ppm for methyl/propyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~ 200–220).
  • X-ray Crystallography : Resolve stereochemistry by co-crystallizing with heavy atoms (e.g., iodine derivatives) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light or humidity .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolyzed carboxylic acids) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to track reaction rates with electrophiles (e.g., benzyl halides) or nucleophiles (e.g., Grignard reagents).
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the pyrrolidine ring and carboxamide group .
  • Isotopic Labeling : Introduce 13C^{13}C-methyl or 15N^{15}N-labels to trace reaction pathways .

Q. What strategies resolve contradictions between purity assays and bioactivity data?

Methodological Answer:

  • Purity Cross-Validation : Combine HPLC (≥98% purity) with 1H^1H-NMR integration to detect trace impurities (e.g., residual solvents or diastereomers) .
  • Bioassay Replication : Test multiple batches in cell-based assays (e.g., IC50_{50} measurements) to rule out batch-specific anomalies .
  • Synergistic Analysis : Correlate LC-MS impurities (e.g., oxidation byproducts) with reduced activity using multivariate regression .

Q. How can researchers isolate and characterize stereoisomers of this compound?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol gradients .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism (VCD) spectra with computational predictions to assign absolute configurations .
  • Enzymatic Resolution : Screen lipases or esterases for selective hydrolysis of undesired enantiomers .

Q. What experimental designs are suitable for studying its pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability. Measure plasma protein binding via equilibrium dialysis .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for N-demethylation or propyl chain oxidation .

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